REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3]Br.[OH:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[O:11])=[CH:8][C:7]=1[O:14][CH3:15].C(=O)([O-])[O-].[K+].[K+].O>CN(C=O)C>[Br:1][CH2:2][CH2:3][O:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[O:11])=[CH:8][C:7]=1[O:14][CH3:15] |f:2.3.4|
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Name
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|
Quantity
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57 mL
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Type
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reactant
|
Smiles
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BrCCBr
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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OC1=C(C=C(C=O)C=C1)OC
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Name
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|
Quantity
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45 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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130 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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1.2 L
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Type
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reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the resulting mixture was stirred vigorously at room temperature for 16 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (500+4×300 mL)
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Type
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WASH
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Details
|
The combined organic phases were washed with saturated sodium chloride (500 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
|
CUSTOM
|
Details
|
evaporated in vacuo
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Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCCOC1=C(C=C(C=O)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.3 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |